molecular formula C22H19N3OS B3231465 3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1322267-19-5

3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3231465
CAS No.: 1322267-19-5
M. Wt: 373.5 g/mol
InChI Key: YFPOMNIQALPEBU-DHZHZOJOSA-N
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Description

3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex heterocyclic compound that belongs to the pyrimidoindole family This compound is characterized by the presence of an allyl group, a cinnamylthio group, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The allyl and cinnamylthio groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and cinnamylthio positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted pyrimidoindole derivatives.

Scientific Research Applications

3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of allyl and cinnamylthio groups provides a unique scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-14-25-21(26)20-19(17-12-6-7-13-18(17)23-20)24-22(25)27-15-8-11-16-9-4-3-5-10-16/h2-13,23H,1,14-15H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPOMNIQALPEBU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SC/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 3
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3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
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3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 5
3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Reactant of Route 6
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3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

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